
1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a bromine and fluorine substitution on the indole ring, which can influence its chemical reactivity and biological activity.
Métodos De Preparación
The synthesis of 1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Medicine: Research explores its potential therapeutic applications, particularly in developing new drugs targeting specific biological pathways.
Industry: It is utilized in the synthesis of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone involves its interaction with molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit specific enzymes involved in disease pathways or activate receptors that regulate cellular processes .
Comparación Con Compuestos Similares
1-(4-Bromo-7-fluoro-1H-indol-3-yl)ethanone can be compared with other indole derivatives, such as:
1-(4-Bromo-1H-indol-3-yl)ethanone: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
1-(7-Fluoro-1H-indol-3-yl)ethanone: Lacks the bromine substitution, potentially altering its chemical properties and applications.
1-(4-Chloro-7-fluoro-1H-indol-3-yl)ethanone: Substitutes chlorine for bromine, which can influence its reactivity and biological interactions.
The unique combination of bromine and fluorine in this compound provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H7BrFNO |
|---|---|
Peso molecular |
256.07 g/mol |
Nombre IUPAC |
1-(4-bromo-7-fluoro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H7BrFNO/c1-5(14)6-4-13-10-8(12)3-2-7(11)9(6)10/h2-4,13H,1H3 |
Clave InChI |
KGGZFTVZTHNUCS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC2=C(C=CC(=C12)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


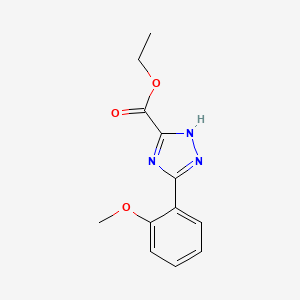
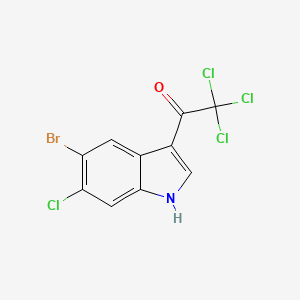

![2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13687413.png)
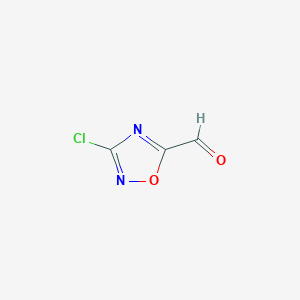

![8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13687419.png)
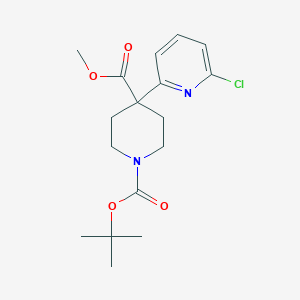

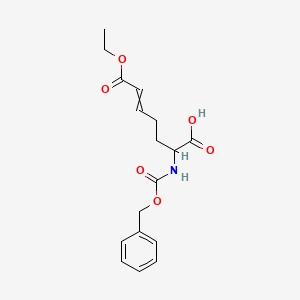

![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)


